molecular formula C16H12N2O B3833265 N-1-naphthylnicotinamide

N-1-naphthylnicotinamide

Cat. No. B3833265
M. Wt: 248.28 g/mol
InChI Key: OZOFJVFWGZHBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthylnicotinamide , also known as 1-methylnicotinamide or trigonellamide , is a prototypic organic cation. It is the methylated amide of Nicotinamide (also called niacinamide or vitamin B3). This compound is endogenously produced in the liver during the metabolism of Nicotinamide and is typically secreted in the kidney .


Synthesis Analysis

1-Methylnicotinamide can be synthesized in the liver by an enzyme called nicotinamide N-methyltransferase (NNMT) . During the metabolism of nicotinamide adenine dinucleotide (NAD) , NNMT catalyzes the methylation of nicotinamide and similar compounds using the methyl donor S-adenosyl methionine (SAM-e) . The product of this reaction is S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide .


Molecular Structure Analysis

The molecular formula of N-1-naphthylnicotinamide is C16H12N2O , with an average mass of 248.279 Da . Its monoisotopic mass is approximately 248.095 Da .


Chemical Reactions Analysis

  • Lifespan Extension : Experiments with the nematode Caenorhabditis elegans suggest that 1-methylnicotinamide may extend lifespan, possibly due to increased free radical binding and reduced oxidative stress .

properties

IUPAC Name

N-naphthalen-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(13-7-4-10-17-11-13)18-15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOFJVFWGZHBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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